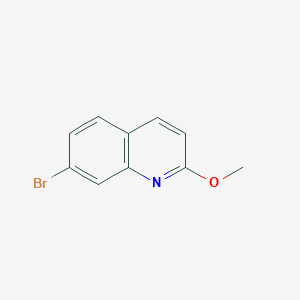
7-Bromo-2-methoxyquinoline
Vue d'ensemble
Description
7-Bromo-2-methoxyquinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound features a bromine atom at the 7th position and a methoxy group at the 2nd position on the quinoline ring system. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Another example is the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, which was synthesized from a precursor by a coupling reaction . These methods demonstrate the versatility in synthesizing bromo-substituted quinoline derivatives.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been studied using various analytical techniques. For example, the structure of 7-bromoquinolin-8-ol was established through analysis of intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state . This highlights the importance of halogenation at specific positions on the quinoline ring, which can influence the molecular packing and interactions.
Chemical Reactions Analysis
Bromoquinolines can undergo a variety of chemical reactions. The regioselective alkoxydehalogenation of dihalogenoquinolines, for example, yields 2-alkoxy-4-halogenoquinolines, demonstrating the reactivity of the halogenated positions on the quinoline ring10. Additionally, the bromination of 2-methoxyquinoline occurs at the 6- and 8-positions, indicating that the presence of a methoxy group can direct the bromination to specific sites on the ring10.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For instance, 8-bromo-7-hydroxyquinoline (BHQ) has increased solubility and low fluorescence, making it useful as a photolabile protecting group for carboxylic acids . The presence of bromine and other substituents can also affect the photolability and quantum efficiency of these compounds, as seen in the comparison with other photolabile groups . The cytotoxic activity of aminoquinones structurally related to marine isoquinolinequinones, including bromo-substituted compounds, has been evaluated, showing that these derivatives possess moderate to high potency against various human tumor cell lines .
Applications De Recherche Scientifique
-
Scientific Field: Synthetic Organic Chemistry
- Application Summary : Brominated quinolines, including 7-Bromo-2-methoxyquinoline, are used as precursors for carbon-carbon bond formation to afford novel substituted quinoline derivatives .
- Methods of Application : The bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions . This process involves the reaction of 8-substituted quinolines with a brominating agent, resulting in the formation of brominated quinoline derivatives .
- Results or Outcomes : The bromination process resulted in the formation of various brominated quinoline derivatives, including 7-Bromo-2-methoxyquinoline . These compounds have potential applications in the pharmaceutical and material industries .
-
Scientific Field: Medicinal Chemistry
- Application Summary : Quinoline and its derivatives, including 7-Bromo-2-methoxyquinoline, are considered targets for the development of synthetic strategies and evaluation of biological activities .
- Methods of Application : Various protocols have been established for the synthesis of 8-substituted quinolines, such as hydroxy-, methoxy-, amino-, and halogen-substituted quinolines . These methods involve the reaction of quinoline with different substituents to form the desired quinoline derivatives .
- Results or Outcomes : Quinoline and its derivatives have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
-
Scientific Field: Industrial Chemistry
- Application Summary : Quinoline and its derivatives are used in the synthesis of dyes and in the preparation of hydroxyquinoline sulfate and niacin .
- Methods of Application : These compounds can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Conrad-Limpach synthesis .
- Results or Outcomes : These methods have been used to produce a variety of quinoline derivatives, which have found applications in the dye industry and in the synthesis of pharmaceuticals .
-
Scientific Field: Material Science
- Application Summary : Quinoline derivatives have been used in the development of optoelectronic materials .
- Methods of Application : These materials are synthesized by incorporating quinoline derivatives into polymers or other matrices .
- Results or Outcomes : The resulting materials have been used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
-
Scientific Field: Industrial Chemistry
- Application Summary : Quinoline and its derivatives are used in the synthesis of dyes and in the preparation of hydroxyquinoline sulfate and niacin .
- Methods of Application : These compounds can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Conrad-Limpach synthesis .
- Results or Outcomes : These methods have been used to produce a variety of quinoline derivatives, which have found applications in the dye industry and in the synthesis of pharmaceuticals .
-
Scientific Field: Material Science
- Application Summary : Quinoline derivatives have been used in the development of optoelectronic materials .
- Methods of Application : These materials are synthesized by incorporating quinoline derivatives into polymers or other matrices .
- Results or Outcomes : The resulting materials have been used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Propriétés
IUPAC Name |
7-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-3-7-2-4-8(11)6-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPAPTVOXJPIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557555 | |
| Record name | 7-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methoxyquinoline | |
CAS RN |
99455-08-0 | |
| Record name | 7-Bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99455-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



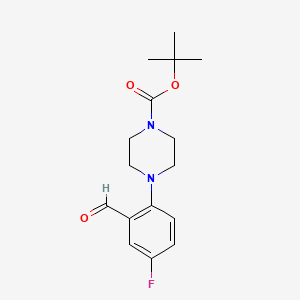
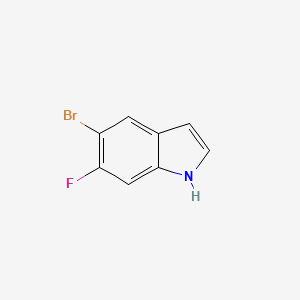
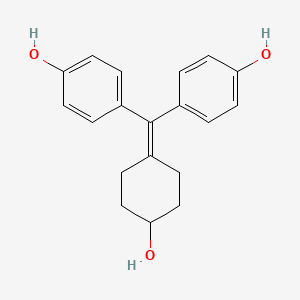
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B1339836.png)
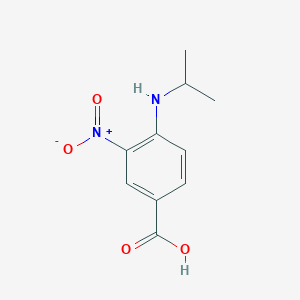
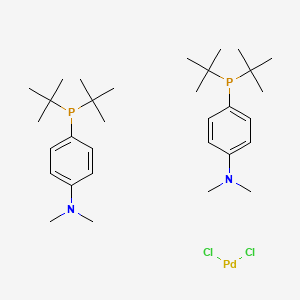
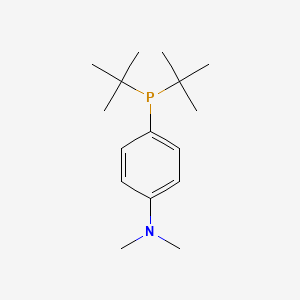
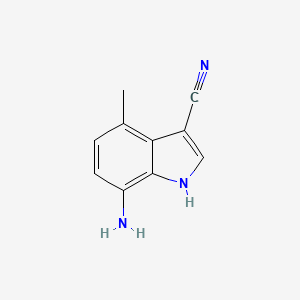
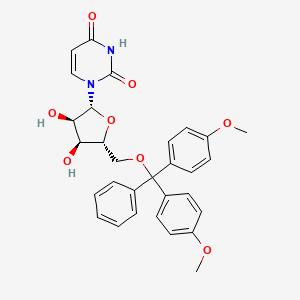
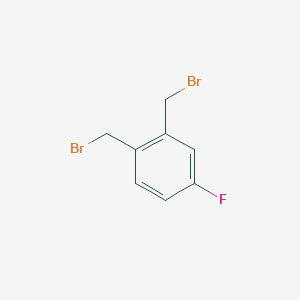
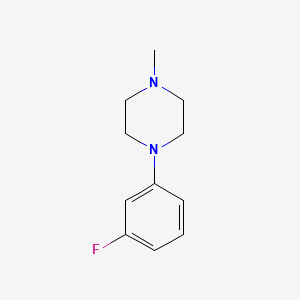
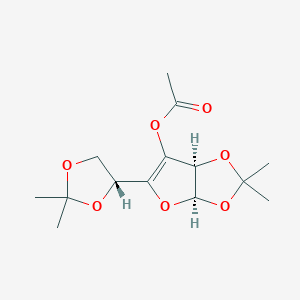
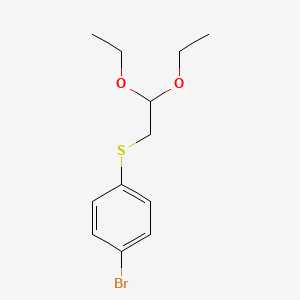
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)